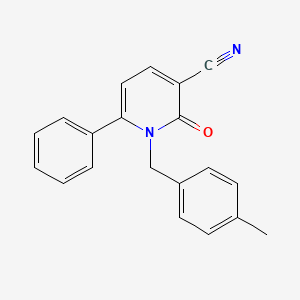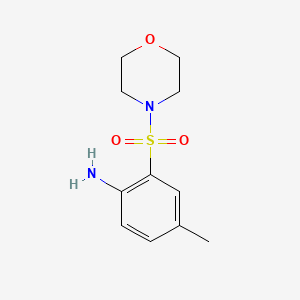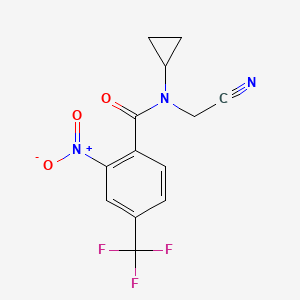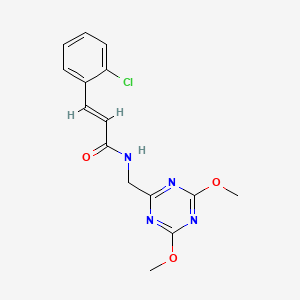
1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring substituted with a phenyl group and a cyano group, along with a 4-methylbenzyl moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors, such as 4-methylbenzylamine and a suitable diketone, under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and at elevated temperatures to facilitate the formation of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for industrial applications.
化学反应分析
Types of Reactions: 1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to convert the cyano group into an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines, such as 1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboximidamide.
Substitution Products: Derivatives with different functional groups replacing the cyano group.
科学研究应用
1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has found applications in various scientific research areas:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials and chemical products.
作用机制
The mechanism by which 1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The phenyl and pyridine rings play a crucial role in binding to receptors or enzymes, leading to biological responses. The cyano group may also participate in hydrogen bonding, enhancing the compound's affinity for its targets.
相似化合物的比较
1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific structural features. Similar compounds include:
1-(4-Methylbenzyl)piperazine: Used in the synthesis of acetylcholinesterase inhibitors.
4-Methylbenzyl alcohol: A common intermediate in organic synthesis.
2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile: A related compound with similar biological activity.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-15-7-9-16(10-8-15)14-22-19(17-5-3-2-4-6-17)12-11-18(13-21)20(22)23/h2-12H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJIVDGIIYKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(2-chloro-5-nitrophenyl)formamide](/img/structure/B2928377.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone](/img/structure/B2928380.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide](/img/structure/B2928381.png)
![N-(4-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2928382.png)


![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2928389.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)

![3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine](/img/new.no-structure.jpg)

![2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2928398.png)
![(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2928400.png)
